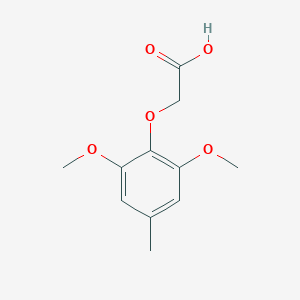

2-(2,6-Dimethoxy-4-methylphenoxy)acetic acid

CAS No.:

Cat. No.: VC18227482

Molecular Formula: C11H14O5

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O5 |

|---|---|

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 2-(2,6-dimethoxy-4-methylphenoxy)acetic acid |

| Standard InChI | InChI=1S/C11H14O5/c1-7-4-8(14-2)11(9(5-7)15-3)16-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) |

| Standard InChI Key | TUSCUANOBOEMDP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)OC)OCC(=O)O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a central benzene ring substituted with two methoxy groups at the 2- and 6-positions, a methyl group at the 4-position, and an acetic acid moiety linked via an ether oxygen at the 1-position. This arrangement confers unique electronic and steric properties, influencing its reactivity and intermolecular interactions. The IUPAC name, 2-(2,6-dimethoxy-4-methylphenoxy)acetic acid, precisely reflects this substitution pattern .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 226.23 g/mol | |

| InChIKey | TUSCUANOBOEMDP-UHFFFAOYSA-N | |

| SMILES | COC1=CC(=CC(=C1OC)CC(=O)O)C | |

| Purity | 98% |

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in the provided sources, analogs such as 2-(2,6-dimethoxyphenyl)acetic acid and 2-(3-(2,6-dimethylbenzyloxy)-4-methylphenyl)acetic acid suggest characteristic peaks. For instance:

-

-NMR: Methoxy protons typically resonate at δ 3.7–3.9 ppm, aromatic protons at δ 6.5–7.2 ppm, and acetic acid protons at δ 2.5–3.0 ppm .

-

IR: Strong absorption bands near 1700 cm (C=O stretch) and 1250 cm (C-O ether) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(2,6-dimethoxy-4-methylphenoxy)acetic acid likely involves:

-

Etherification: Reaction of 2,6-dimethoxy-4-methylphenol with chloroacetic acid under basic conditions (e.g., KCO) to form the ether linkage .

-

Purification: Crystallization or chromatography to achieve 98% purity .

Table 2: Comparative Analysis of Analogous Syntheses

| Compound | Yield | Key Reagents | Reference |

|---|---|---|---|

| 2-(2,6-Dimethoxyphenyl)acetic acid | 72% | Chloroacetic acid, KOH | |

| 2-(3-(2,6-Dimethylbenzyloxy)phenyl)acetic acid | 65% | Benzyl bromide, NaH |

Industrial Status

CymitQuimica discontinued the compound due to limited demand, though analogs remain available . Challenges in large-scale production include the cost of methoxy-substituted precursors and the need for anhydrous reaction conditions.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar carboxylic acid group and hydrophobic aromatic rings:

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) and partially soluble in water at acidic pH .

-

Stability: Susceptible to hydrolysis under strong acidic or basic conditions due to the ester-like ether linkage .

Thermodynamic Parameters

While experimental data are sparse, computational estimates using group contribution methods suggest:

Applications and Research Significance

Pharmaceutical Intermediates

Phenoxyacetic acid derivatives are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and herbicides . For example:

-

Anti-inflammatory Agents: Structural analogs inhibit cyclooxygenase (COX) enzymes .

-

Plant Growth Regulators: Modulate auxin-like activity in agrochemicals .

Recent Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume